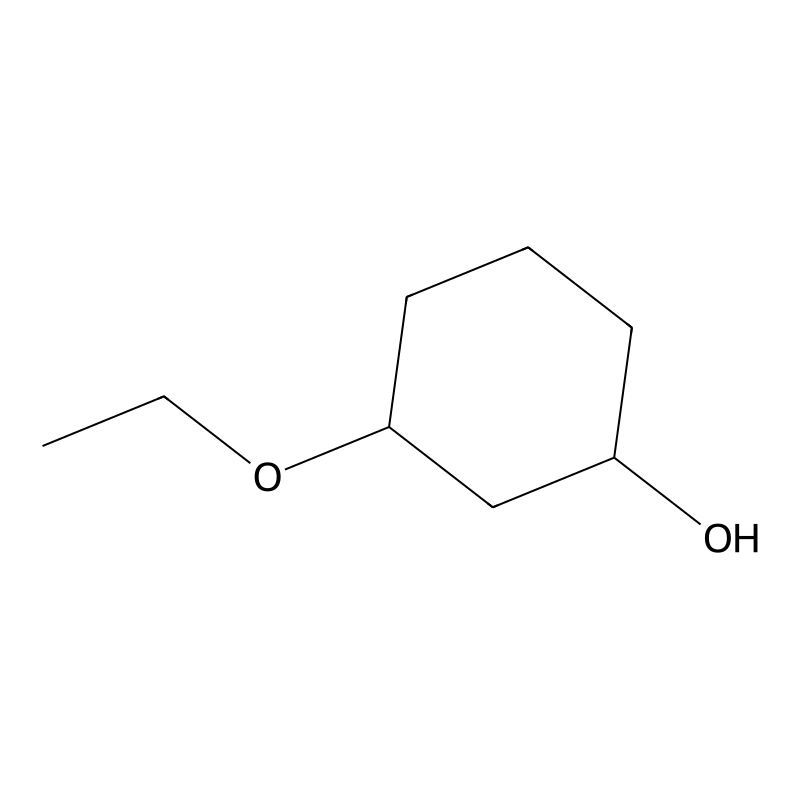

3-Ethoxycyclohexan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Organic Chemistry: Synthesis of (Z)-3-Hexen-1-ol and cis-Jasmone

Summary of the Application: (Z)-3-Hexen-1-ol and cis-Jasmone were synthesized via 1,4-selective hydrogenation of conjugated dienes .

Methods of Application: The key step in the synthesis involved the use of arene Cr (CO)3 or Cr (CO)6 catalysts for the 1,4-selective hydrogenation of conjugated dienes .

Results or Outcomes: The synthesis resulted in the successful production of both (Z)-3-Hexen-1-ol and cis-Jasmone .

Catalysis: Selective Hydrogenation of 3-Hexyn-1-ol

Summary of the Application: A study was conducted on the selective semihydrogenation of 3-hexyn-1-ol to (Z)-3-hexen-1-ol using mono- and bi-metallic heterogeneous catalysts .

Methods of Application: The study involved the preparation of catalysts with low Pd and Cu contents on alumina. Various reaction parameters were investigated, including substrate/catalyst molar ratio, effect of time and temperature, introduction of additives to the reaction mixture, and the nature of the solvent .

Results or Outcomes: The study found that it is possible to control the reaction outcome to obtain the target (Z)-alkenol using different experimental conditions. The best result was obtained by working with a very high substrate/catalyst molar ratio (>6000/1), with one type of Pd catalyst, in a short time (about 150 min) at 60 °C .

3-Ethoxycyclohexan-1-ol is an organic compound characterized by its molecular formula . This compound features a cyclohexane ring with an ethoxy group (-OCH₂CH₃) attached to the first carbon and a hydroxyl group (-OH) on the same carbon, making it a secondary alcohol. Its structure allows for unique chemical properties and reactivity, particularly in organic synthesis and medicinal chemistry.

- Oxidation: This compound can be oxidized to form 3-ethoxycyclohexanone using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically transforms the hydroxyl group into a carbonyl group.

- Reduction: Under reducing conditions, it can be converted into 3-ethoxycyclohexane using reducing agents like lithium aluminum hydride, which removes the hydroxyl group and saturates the ring.

- Substitution: The ethoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used in the reaction.

Research indicates that 3-Ethoxycyclohexan-1-ol may exhibit biological activity due to its structural features. It has been studied for potential applications in pharmacology, particularly as a precursor for biologically active compounds. The compound's ability to interact with various biological targets makes it a candidate for further investigation in medicinal chemistry.

Several methods are utilized to synthesize 3-Ethoxycyclohexan-1-ol:

- Ethylation of Cyclohexanol: This method involves reacting cyclohexanol with ethyl iodide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion.

- Catalytic Hydrogenation: In an industrial setting, 3-Ethoxycyclohexan-1-ol can be synthesized via catalytic hydrogenation of 3-ethoxycyclohexene using palladium on carbon as a catalyst under high pressure and temperature.

3-Ethoxycyclohexan-1-ol finds various applications across different fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the formation of various derivatives.

- Pharmaceutical Development: Its potential use in drug formulation is being explored due to its reactivity and ability to form biologically active compounds.

- Industrial Use: The compound is utilized in the production of fine chemicals and specialty materials, contributing to diverse chemical manufacturing processes.

Similar CompoundsCompound Name Structure Key Differences Cyclohexanol C₆H₁₂O Lacks ethoxy group; simpler alcohol 3-Methylcyclohexanol C₈H₁₄O Contains a methyl group instead of ethoxy 4-Ethoxycyclohexan-1-ol C₈H₁₆O₂ Ethoxy group on the fourth carbon 3-Ethoxycyclohexanone C₈H₁₄O₂ Contains a carbonyl group instead of hydroxyl

Uniqueness

| Compound Name | Structure | Key Differences |

|---|---|---|

| Cyclohexanol | C₆H₁₂O | Lacks ethoxy group; simpler alcohol |

| 3-Methylcyclohexanol | C₈H₁₄O | Contains a methyl group instead of ethoxy |

| 4-Ethoxycyclohexan-1-ol | C₈H₁₆O₂ | Ethoxy group on the fourth carbon |

| 3-Ethoxycyclohexanone | C₈H₁₄O₂ | Contains a carbonyl group instead of hydroxyl |

3-Ethoxycyclohexan-1-ol is unique due to the specific positioning of the ethoxy group on the cyclohexane ring, which significantly influences its chemical reactivity and physical properties compared to its analogs. This structural feature enhances its solubility in organic solvents and allows it to participate in various chemical transformations that other similar compounds may not readily undergo.